molecular formula C11H21NO2S B15324203 tert-butyl(3S)-3-(sulfanylmethyl)piperidine-1-carboxylate

tert-butyl(3S)-3-(sulfanylmethyl)piperidine-1-carboxylate

Katalognummer: B15324203
Molekulargewicht: 231.36 g/mol
InChI-Schlüssel: CTGQIKIVZPEWJZ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a sulfanylmethyl substituent on the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as methanethiol, in the presence of a base like sodium hydride.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl chloroformate and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors can provide better control over reaction parameters, leading to more efficient and scalable production processes .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced to form piperidines with different substituents using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidines with different substituents.

    Substitution: Various esters or functionalized piperidines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.

    Tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a sulfanylmethyl group.

Uniqueness

Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with thiol-reactive enzymes and proteins, making it a valuable compound in biochemical research and drug development.

Eigenschaften

Molekularformel

C11H21NO2S

Molekulargewicht

231.36 g/mol

IUPAC-Name

tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3/t9-/m0/s1

InChI-Schlüssel

CTGQIKIVZPEWJZ-VIFPVBQESA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CS

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.